molecular formula C19H14N2O2S2 B2689736 (Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 304863-96-5

(Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2689736
CAS No.: 304863-96-5
M. Wt: 366.45
InChI Key: GOCZXAJNMYUCPE-YVLHZVERSA-N
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Description

(Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of an indole moiety, a methoxyphenyl group, and a thioxothiazolidinone core. It has garnered interest in scientific research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one with indole-3-carbaldehyde. The reaction is carried out in the presence of a base, such as piperidine, and an appropriate solvent, like ethanol or methanol. The reaction mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thioxothiazolidinone core, potentially converting it to a thiazolidinone derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, (Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is studied for its potential to interact with biological targets, such as enzymes and receptors. It has shown promise in inhibiting the growth of certain cancer cell lines and exhibiting antimicrobial activity against various pathogens.

Medicine: The compound’s anticancer and anti-inflammatory properties make it a candidate for drug development. Researchers are investigating its potential as a therapeutic agent for treating cancer, infections, and inflammatory diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antimicrobial activity may result from disrupting the integrity of microbial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

  • (Z)-5-((1H-indol-3-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one
  • (Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one
  • (Z)-5-((1H-indol-3-yl)methylene)-3-(4-nitrophenyl)-2-thioxothiazolidin-4-one

Comparison: Compared to its analogs, (Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and biological activity. For instance, the methoxy group can enhance the compound’s ability to donate electrons, potentially increasing its binding affinity to biological targets. Additionally, the methoxy-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles compared to its analogs, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-(4-methoxyphenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-23-14-8-6-13(7-9-14)21-18(22)17(25-19(21)24)10-12-11-20-16-5-3-2-4-15(12)16/h2-11,22H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMRWJUNUQAMQP-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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